molecular formula C10H10N4O3 B2746481 2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid CAS No. 70978-20-0

2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid

Cat. No. B2746481
CAS RN: 70978-20-0
M. Wt: 234.215
InChI Key: GILWHMFYKTWDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993631B2

Procedure details

To a solution of 1H-tetrazole-5-carboxylic acid ethyl ester sodium salt (500 mg, 3.05 mmol) in DMF (5 ml) at room temperature is added 4-methoxybenzyl chloride (747 μl, 5.48 mmol) and TEA (1500 μl, 10.76 mmol). The reaction mixture is stirred at room temperature overnight. The reaction is added water and extracted with EtOAc. The combined organic layer is washed with brine and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue is purified by column chromatography (10% to 30% EtOAc/Heptane). To a solution of the purified residue in EtOH (2 ml) at room temperature is added NaOH (2 ml, 2.000 mmol) and the mixture is stirred at room temperature. After stirring for 1 hour, the mixture is concentrated under reduced pressure to remove EtOH and extracted with EtOAC after being acidified to pH<5. The combined organic layer is washed with brine and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 2-(4-methoxy-benzyl)-2H-tetrazole-5-carboxylic acid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
747 μL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1500 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].C([O:4][C:5]([C:7]1[NH:11][N:10]=[N:9][N:8]=1)=[O:6])C.[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][CH:15]=1.O.[OH-].[Na+]>CN(C=O)C.CCO>[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][N:10]2[N:9]=[N:8][C:7]([C:5]([OH:4])=[O:6])=[N:11]2)=[CH:16][CH:15]=1 |f:0.1,4.5,^1:0|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[Na].C(C)OC(=O)C1=NN=NN1
Name
Quantity
747 μL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
TEA
Quantity
1500 μL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (10% to 30% EtOAc/Heptane)
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature
STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove EtOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAC
WASH
Type
WASH
Details
The combined organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(CN2N=C(N=N2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.